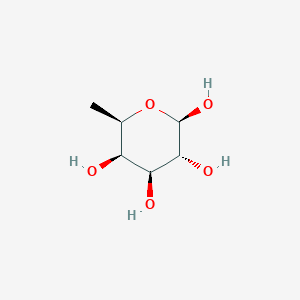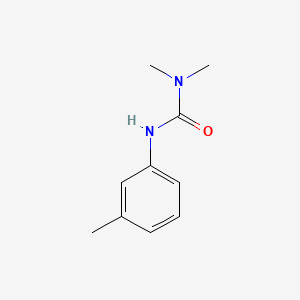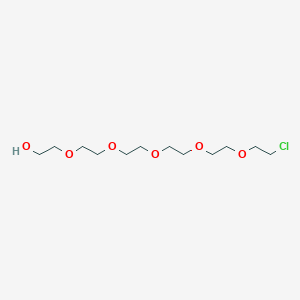
17-Chloro-3,6,9,12,15-pentaoxaheptadecan-1-OL
Vue d'ensemble
Description
The compound “17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid” is a heterobifunctional, PEGylated crosslinker . It features a carboxyl group at one end and azide at the other . The hydrophilic PEG linker facilitates solubility in biological applications . This azido-PEG 5 -acid linker can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation .
Molecular Structure Analysis
The molecular formula of “17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid” is C12H23N3O7 . The molecular weight is 321.33 . The SMILES string is OC (COCCOCCOCCOCCOCCN= [N+]= [N-])=O .Chemical Reactions Analysis
The compound “17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid” can be used in click chemistry reactions . It can be used as a cross-linking reagent .Physical And Chemical Properties Analysis
The compound “17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid” has a form that can be liquid, semi-solid, paste, or solid . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Ionophoric Properties
- Ionophore Conversion : The compound 3,6,9,12,15-pentaoxaheptadecane-1,17-dithiol can be oxidized by Fe3+ to form analogues of 15-crown-5 and 18-crown-6, demonstrating enhanced ionophoric properties (Raban, Greenblatt, & Kandil, 1983).
Complexation and Chemical Interactions
- Complexation with Metal Salts : The compound forms complexes with alkali and alkaline-earth metal salts in acetonitrile, with significant selectivity for Li compared to crown ethers. The BaL2+ complex exhibited the highest stability (Solov'ev et al., 1991).
Structural Characterization and Synthesis
- Novel Co-ordination with Uranium(VI) : Structural characterizations of UO2Cl2(OH2)2 compounds with the compound revealed its role as a unidentate donor and hydrogen bond acceptor (Rogers et al., 1989).
- Preparation of Chloroiodoalkanes : In synthesis, the conversion of terminal alkenes into 1-chloro-3-iodoalkanes using chloroiodomethane highlighted the compound's applicability in creating structurally diverse molecules (Miyano et al., 1980).
Polymer Science
- Polymer Synthesis and Helicity Induction : The compound played a role in the synthesis of poly(phenylacetylene) derivatives with crown ether on the main chain, which showed potential in helicity induction and stereoregularity studies (Kakuchi et al., 2005).
Materials Science
- Metalorganic Chemical Vapor Deposition : The compound was used in preparing volatile barium beta-diketonate polyether adducts, demonstrating its utility in creating films through metalorganic chemical vapor deposition (Gardiner et al., 1991).
Safety And Hazards
Orientations Futures
The compound “17-Azido-3,6,9,12,15-pentaoxaheptadecanoic acid” can be used for bioconjugation or as a building block for synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry that require ligation . Examples of applications include its synthetic incorporation into antibody-drug conjugates or proteolysis-targeting chimeras (PROTAC ® molecules) for targeted protein degradation . This suggests potential future directions in the field of targeted protein degradation and medicinal chemistry.
Propriétés
IUPAC Name |
2-[2-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25ClO6/c13-1-3-15-5-7-17-9-11-19-12-10-18-8-6-16-4-2-14/h14H,1-12H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNQIKAGXSGKTDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCCl)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25ClO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90533953 | |
| Record name | 17-Chloro-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
17-Chloro-3,6,9,12,15-pentaoxaheptadecan-1-OL | |
CAS RN |
28746-78-3 | |
| Record name | 17-Chloro-3,6,9,12,15-pentaoxaheptadecan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90533953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



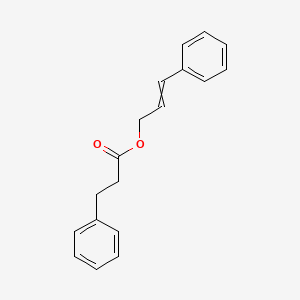
![[(2R,3S,6S,7R,8R)-8-Butyl-3-[(3-formamido-2-hydroxybenzoyl)amino]-2,6-dimethyl-4,9-dioxo-1,5-dioxonan-7-yl] 2-methylbutanoate](/img/structure/B3050708.png)
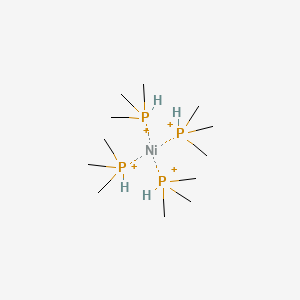

![2-(Cyclohexyldisulfanyl)Benzo[D]Thiazole](/img/structure/B3050713.png)


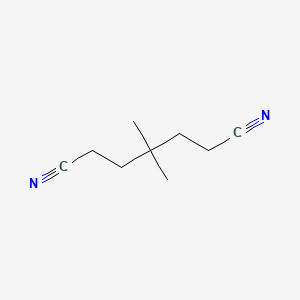
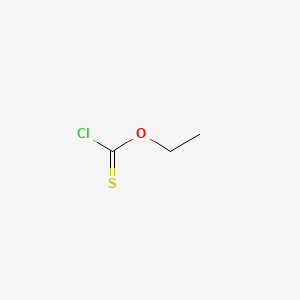
![2-[(Prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3050720.png)

